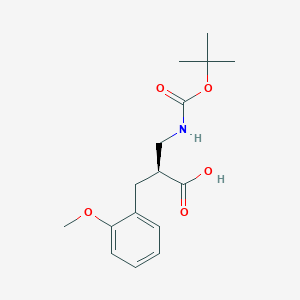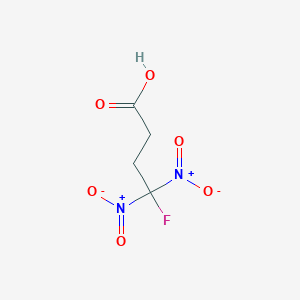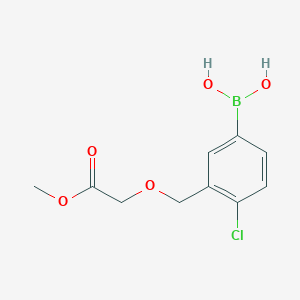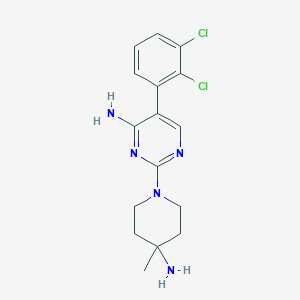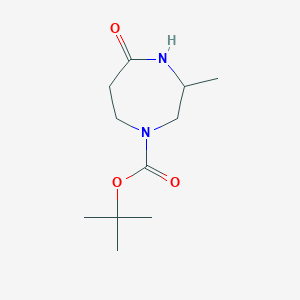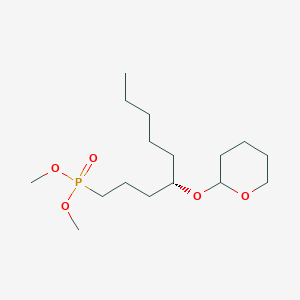
Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester is a chemical compound with the molecular formula C14H29O5P. This compound is known for its unique structure, which includes a tetrahydro-2H-pyran-2-yl group and a phosphonic acid dimethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester typically involves the reaction of a nonyl alcohol derivative with tetrahydro-2H-pyran-2-ol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of 12-24 hours. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphonic acid ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: The major product is the corresponding phosphonic acid derivative.
Reduction: The major product is the corresponding phosphine oxide.
Substitution: The major products are various substituted phosphonic acid esters.
Applications De Recherche Scientifique
(4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]octyl]phosphonic acid dimethyl ester
- (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]decyl]phosphonic acid dimethyl ester
- (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]dodecyl]phosphonic acid dimethyl ester
Uniqueness
(4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester is unique due to its specific chain length and the presence of the tetrahydro-2H-pyran-2-yl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C16H33O5P |
|---|---|
Poids moléculaire |
336.40 g/mol |
Nom IUPAC |
2-[(4S)-1-dimethoxyphosphorylnonan-4-yl]oxyoxane |
InChI |
InChI=1S/C16H33O5P/c1-4-5-6-10-15(21-16-12-7-8-13-20-16)11-9-14-22(17,18-2)19-3/h15-16H,4-14H2,1-3H3/t15-,16?/m0/s1 |
Clé InChI |
WEJXBWLOAWUGSA-VYRBHSGPSA-N |
SMILES isomérique |
CCCCC[C@@H](CCCP(=O)(OC)OC)OC1CCCCO1 |
SMILES canonique |
CCCCCC(CCCP(=O)(OC)OC)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


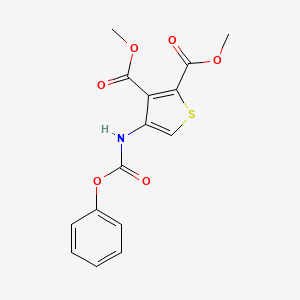
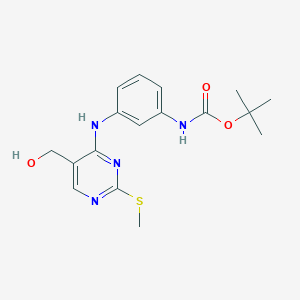
![ethyl N-methyl-N-[2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethyl]carbamate](/img/structure/B13989695.png)
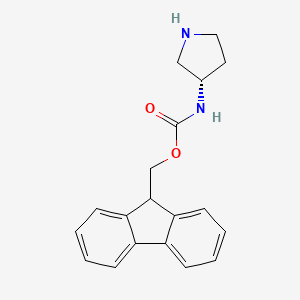
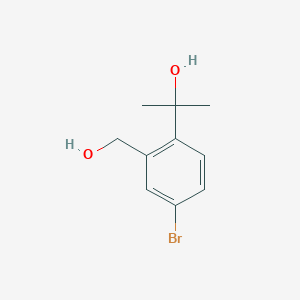
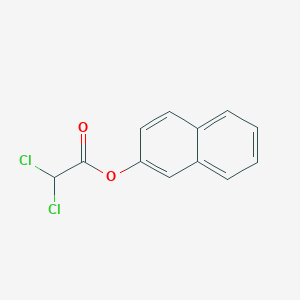
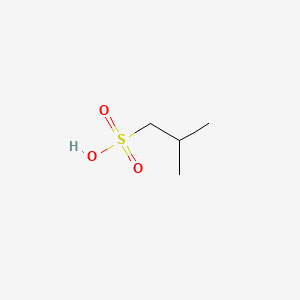

![2-chloro-1-N,4-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13989741.png)
